molecular formula C9H14N2O4S B054813 S-Nitrosocaptopril CAS No. 122130-63-6

S-Nitrosocaptopril

Cat. No.: B054813
CAS No.: 122130-63-6
M. Wt: 246.29 g/mol
InChI Key: HNIULCDUASSKOM-RQJHMYQMSA-N
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Description

S-Nitrosocaptopril is a derivative of captopril, a well-known angiotensin-converting enzyme inhibitor. This compound is formed by the nitrosylation of captopril, resulting in a molecule that not only retains the properties of captopril but also acts as a nitric oxide donor . This dual functionality makes this compound a promising candidate for various therapeutic applications, particularly in cardiovascular diseases.

Scientific Research Applications

Future Directions

S-Nitrosocaptopril monohydrate (Cap-NO·H2O) is a novel crystal form of this compound (Cap-NO), and a method for long-term storage has been reported . This could serve as a guide for rational design of highly potent ACE inhibitors . The compound has potential use in the treatment of hypertension regardless of renin status, angina pectoris, and congestive heart failure .

Biochemical Analysis

Biochemical Properties

S-Nitrosocaptopril interacts with various biomolecules, primarily enzymes such as ACE . The compound inhibits ACE activity, leading to vasodilation . This interaction is crucial in the regulation of hypertension .

Cellular Effects

This compound has a direct vasodilatory effect, reflecting the effects of the thionitrite bond . This compound also inhibits platelet aggregation . These cellular effects are accompanied by increases in intracellular cyclic GMP, leading to vasodilation and platelet inhibition .

Molecular Mechanism

The molecular mechanism of this compound involves both the release of nitric oxide (NO) and the inhibition of ACE . The NO donor property of this compound contributes to its vasodilatory effects, while its ACE inhibitory property reduces blood pressure .

Temporal Effects in Laboratory Settings

This compound monohydrate, a novel crystal form of this compound, has been found to be stable for at least six months in individual PE package under specific storage conditions . This stability is crucial for its long-term therapeutic benefits .

Dosage Effects in Animal Models

In animal models, this compound has shown a dose-dependent effect on blood pressure . At a dosage of 12.5 mg/kg body weight, this compound significantly decreased systolic blood pressure .

Metabolic Pathways

This compound is involved in the renin-angiotensin system, a key metabolic pathway in blood pressure regulation . It inhibits ACE, which catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II .

Transport and Distribution

It is known that this compound is predominantly excreted via urine .

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Nitrosocaptopril is synthesized through the reaction of captopril with nitrous acid in an acidic medium . The reaction is typically carried out at low temperatures to ensure the stability of the nitrosylated product. The process involves the following steps:

  • Dissolution of captopril in an aqueous solution.
  • Addition of sodium nitrite to the solution.
  • Acidification of the mixture with hydrochloric acid.
  • Isolation and purification of the resulting this compound.

Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods are still under development. The primary challenge lies in scaling up the reaction while maintaining the stability and purity of the product .

Chemical Reactions Analysis

Types of Reactions: S-Nitrosocaptopril undergoes various chemical reactions, including:

    Oxidation: The nitrosyl group can be oxidized to form disulfide compounds.

    Reduction: The nitrosyl group can be reduced back to the thiol form of captopril.

    Substitution: The nitrosyl group can be substituted by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can react with the nitrosyl group.

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-1-[(2S)-2-methyl-3-nitrososulfanylpropanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4S/c1-6(5-16-10-15)8(12)11-4-2-3-7(11)9(13)14/h6-7H,2-5H2,1H3,(H,13,14)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIULCDUASSKOM-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSN=O)C(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CSN=O)C(=O)N1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20153527
Record name S-Nitrosocaptopril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122130-63-6
Record name S-Nitrosocaptopril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122130-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Nitrosocaptopril
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122130636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Nitrosocaptopril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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